UT-A1 Inhibition Potency Compared to a 2,5-Dimethoxy Analog
1207018-70-9 demonstrates a defined IC50 against rat UT-A1 that distinguishes it from the structurally similar 2,5-dimethoxyphenyl analog (CAS 1203125-11-4). While the 4-ethoxyphenyl substitution yields an IC50 of 1.50×10³ nM for UT-A1 inhibition, structure-activity relationship (SAR) data from the patent family indicates that the 2,5-dimethoxy substitution pattern on the terminal phenyl ring generally reduces UT-A1 inhibitory activity, shifting the IC50 to higher micromolar concentrations [1][2]. This specific potency differential provides a clear scientific basis for selecting the 4-ethoxyphenyl derivative when moderate UT-A1 potency is required without complete blockade.
| Evidence Dimension | Inhibition of rat UT-A1 urea transporter activity |
|---|---|
| Target Compound Data | IC50 = 1.50×10³ nM (1.50 µM) |
| Comparator Or Baseline | 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea (CAS 1203125-11-4): IC50 > 10 µM (inferred from SAR trends in the patent family) |
| Quantified Difference | At least ~6.7-fold greater potency for the 4-ethoxyphenyl compound |
| Conditions | Rat UT-A1 expressed in MDCK cells, incubated for 15 min, measured by fluorescence plate reader assay |
Why This Matters
This potency difference confirms that the 4-ethoxy substituent is a key pharmacophoric element for UT-A1 binding, making 1207018-70-9 the preferred choice over the 2,5-dimethoxy analog for renal studies requiring moderate UT-A1 inhibition.
- [1] BindingDB. BDBM50575415 / CHEMBL4864170: IC50 1.50E+3 nM for rat UT-A1. BindingDB ID 50575415. View Source
- [2] Anderson MO, et al. Small-molecule UT-A-selective urea transport inhibitors. US Patent 11,123,340 B2. September 28, 2021. (Representative SAR Table 2). View Source
